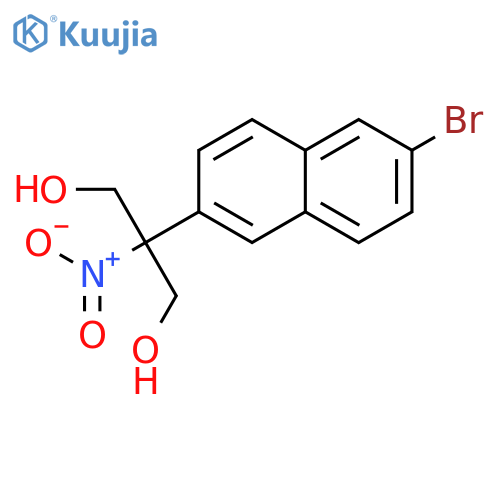Cas no 1225346-96-2 (2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol)

1225346-96-2 structure
商品名:2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol
2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol
- 2-(6-Bromophthalen-2-yl)-2-nitropropane-1,3-diol
- KSSNPZNCFVWROI-UHFFFAOYSA-N
- DB-337711
- SCHEMBL2776622
- DTXSID80743367
- 2-(6-Bromo-naphthalen-2-yl)-2-nitro-propane-1,3-diol
- 1225346-96-2
-
- インチ: InChI=1S/C13H12BrNO4/c14-12-4-2-9-5-11(3-1-10(9)6-12)13(7-16,8-17)15(18)19/h1-6,16-17H,7-8H2
- InChIKey: KSSNPZNCFVWROI-UHFFFAOYSA-N
- ほほえんだ: C1=C2C=C(C=CC2=CC(=C1)C(CO)(CO)[N+](=O)[O-])Br
計算された属性
- せいみつぶんしりょう: 324.99497g/mol
- どういたいしつりょう: 324.99497g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 86.3Ų
2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM141123-1g |
2-(6-bromonaphthalen-2-yl)-2-nitropropane-1,3-diol |
1225346-96-2 | 95% | 1g |
$*** | 2023-04-03 | |
| Alichem | A219006504-1g |
2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol |
1225346-96-2 | 95% | 1g |
$998.00 | 2023-09-03 | |
| Crysdot LLC | CD12170968-1g |
2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol |
1225346-96-2 | 95+% | 1g |
$772 | 2024-07-23 | |
| Chemenu | CM141123-1g |
2-(6-bromonaphthalen-2-yl)-2-nitropropane-1,3-diol |
1225346-96-2 | 95% | 1g |
$729 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762511-1g |
2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol |
1225346-96-2 | 98% | 1g |
¥5434.00 | 2024-08-09 |
2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
1225346-96-2 (2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol) 関連製品
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
